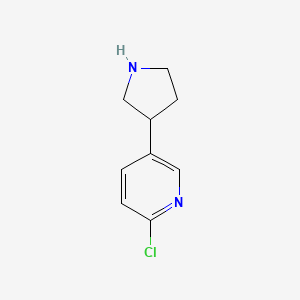
2-Chloro-5-(pyrrolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(pyrrolidin-3-yl)pyridine is a chemical compound with the molecular formula C9H11ClN2 It is a pyridine derivative that contains a pyrrolidine ring, making it a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method includes the chlorination of 5-(pyrrolidin-3-yl)pyridine using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyrrolidin-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives, while reduction can lead to the formation of pyrrolidine derivatives with different substituents.
Coupling Reactions: It can participate in coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-substituted-5-(pyrrolidin-3-yl)pyridine derivatives.
Oxidation: Formation of pyrrolidone derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Scientific Research Applications
2-Chloro-5-(pyrrolidin-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-fluoro-2-(pyrrolidin-1-yl)pyridine: Similar structure but with a fluorine atom instead of a chlorine atom.
2-Chloro-5-(pyrrolidin-1-yl)pyridine: Similar structure but with the pyrrolidine ring attached at a different position.
Uniqueness
2-Chloro-5-(pyrrolidin-3-yl)pyridine is unique due to the specific positioning of the pyrrolidine ring and the chlorine atom, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for developing new chemical entities with specific biological activities .
Properties
Molecular Formula |
C9H11ClN2 |
|---|---|
Molecular Weight |
182.65 g/mol |
IUPAC Name |
2-chloro-5-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H11ClN2/c10-9-2-1-7(6-12-9)8-3-4-11-5-8/h1-2,6,8,11H,3-5H2 |
InChI Key |
LHJJXWWVGBSUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
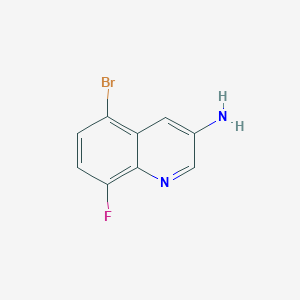
![4-[(Methylamino)methyl]-2-nitrophenol](/img/structure/B13202566.png)
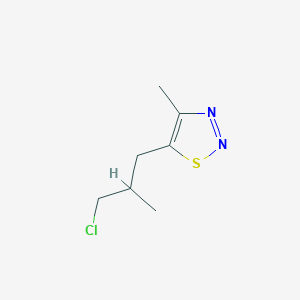
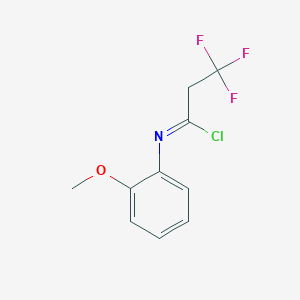
![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)
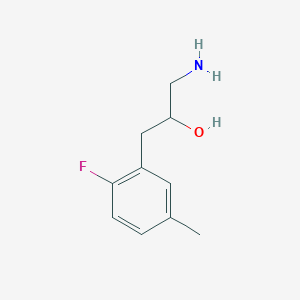
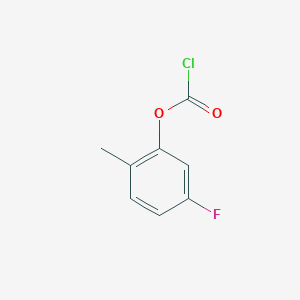
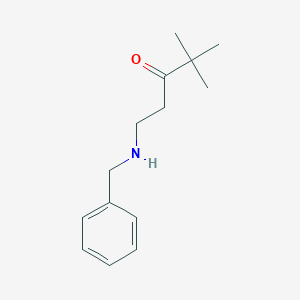
![3-[1-(2-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13202606.png)
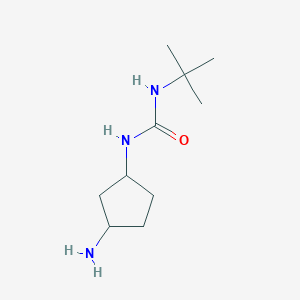
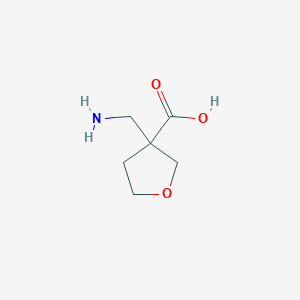
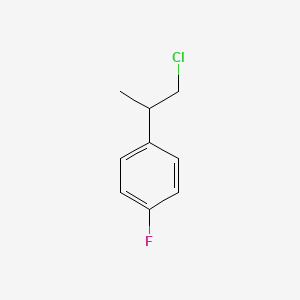
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)
